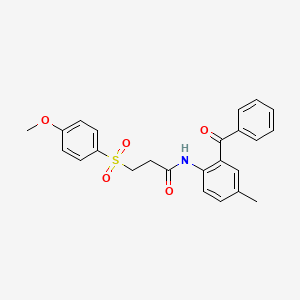

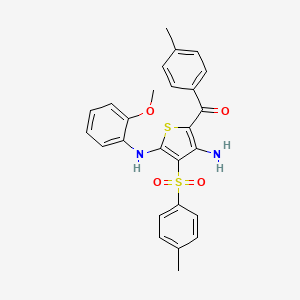

N-(2-benzoyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonamides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The compound "N-(2-benzoyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide" is not directly mentioned in the provided papers, but it shares structural similarities with the sulfonamides discussed in the research. These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring and have been explored for their potential therapeutic applications, including the treatment of Alzheimer’s disease, antibacterial properties, and antitumor activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. For instance, in one study, 4-methoxyphenethylamine was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule was then further reacted with various alkyl or aralkyl halides to produce a series of new sulfonamide derivatives . Another study followed a similar approach, starting with the reaction of 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride to obtain a parent molecule, which was then treated with different alkyl/aralkyl halides to synthesize a new series of sulfonamides . These methods highlight the versatility of sulfonamide synthesis, allowing for the generation of diverse compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and sometimes X-ray crystallography. For example, the structural characterization of synthesized sulfonamide derivatives was carried out using IR, 1H-NMR, and 13C-NMR, with elemental analysis data supporting the spectral findings . Additionally, density functional theory (DFT) calculations can be used to predict the geometry and vibrational frequencies of these molecules, which can be compared with experimental data to validate the structures .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The studies provided do not detail specific chemical reactions beyond the synthesis of the sulfonamide derivatives. However, the reactivity of the sulfonyl group and the presence of other functional groups in the molecule can lead to interactions with biological targets, such as enzymes or receptors, which is the basis for their potential therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and electronic properties, are crucial for their biological activity and pharmacokinetic profile. For instance, the thermal stability of a sulfonamide compound was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . The electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated using DFT, providing insights into the charge transfer within the molecule . These properties are essential for understanding the behavior of sulfonamide derivatives in biological systems and for the design of new therapeutic agents.

Scientific Research Applications

Synthesis and Characterization

N-(2-benzoyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is involved in the synthesis and characterization processes that highlight the structural diversity and complexity these compounds can offer. For instance, the study on arylsulfonamide para-alkoxychalcones shows the impact of methylene group insertion on the conformation and assembly of molecular structures. The structural analysis demonstrates how subtle changes can influence molecular conformation, which is crucial for understanding the compound's interaction with biological targets (Castro et al., 2013).

Antitumor and Enzyme Inhibition Applications

Compounds from sulfonamide-focused libraries have been evaluated for their antitumor properties through cell-based screens and gene expression analysis, highlighting their potential as antitumor agents. The study identifies potent cell cycle inhibitors, underscoring the therapeutic potential of sulfonamides in cancer treatment (Owa et al., 2002). Another aspect of research on N-(2-benzoyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide derivatives is their role as enzyme inhibitors. For example, novel nonnucleoside inhibitors targeting cytomegalovirus DNA maturation illustrate the specificity of these compounds against viral replication, providing insights into viral DNA maturation mechanisms (Buerger et al., 2001).

Pharmaceutical and Biomedical Applications

The exploration of novel sulfonated thin-film composite nanofiltration membranes demonstrates the applicability of sulfonamide derivatives in improving water flux for dye treatment, which could have implications for pharmaceutical waste management and environmental protection (Liu et al., 2012). Additionally, the synthesis of celecoxib derivatives incorporating sulfonamide moieties for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities indicates the broad spectrum of biomedical applications these compounds can offer (Küçükgüzel et al., 2013).

properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5S/c1-17-8-13-22(21(16-17)24(27)18-6-4-3-5-7-18)25-23(26)14-15-31(28,29)20-11-9-19(30-2)10-12-20/h3-13,16H,14-15H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQJJDXWRCFHOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538474.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)

![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)

![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)

![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]acetamide](/img/structure/B2538487.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2538495.png)